Product packaging for 1-Methylbenz[a]anthracene-d3(Cat. No.:CAS No. 1794971-02-0)

1-Methylbenz[a]anthracene-d3

Cat. No.: B588285
CAS No.: 1794971-02-0
M. Wt: 245.339
InChI Key: MWMBCXXTFFHALK-FIBGUPNXSA-N
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Description

1-Methylbenz[a]anthracene-d3 is a deuterium-labeled isotopologue of 1-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This high-purity, stable isotope is primarily designed for use as an internal standard in quantitative mass spectrometry, enabling accurate and reliable quantification of its non-labeled counterpart in complex matrices . Deuterated analogs like this are critical in analytical methods for minimizing matrix effects and correcting for analyte loss during sample preparation, thereby ensuring data integrity in demanding research applications. While the specific research applications for this -d3 variant are not fully detailed in the available sources, compounds in the Methylbenz[a]anthracene family are frequently studied in environmental analysis for tracing PAH contamination , in metabolic studies to understand the biotransformation of hazardous chemicals, and in mechanistic toxicology research. The compound is offered as a Certified Reference Material to guarantee quality and consistency for sensitive experimental work . As a specialized research chemical, this compound is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions, including the use of personal protective equipment and adequate ventilation, in line with safe handling practices for potentially hazardous chemicals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B588285 1-Methylbenz[a]anthracene-d3 CAS No. 1794971-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trideuteriomethyl)benzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14/h2-12H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMBCXXTFFHALK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Applications of 1 Methylbenz a Anthracene D3 in Environmental and Biological Matrices

Utility as an Internal Standard in Quantitative Analytical Methods

The deuterated polycyclic aromatic hydrocarbon (PAH), 1-Methylbenz[a]anthracene-d3, serves as a critical internal standard in a variety of advanced analytical techniques for the precise quantification of PAHs in complex environmental and biological samples. Its structural similarity to native PAHs, coupled with its distinct mass, allows it to mimic the behavior of target analytes throughout sample preparation and analysis, thereby correcting for losses and variations.

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy measurements of organic compounds. In the context of PAH analysis, deuterium-labeled compounds like this compound are indispensable. nih.gov IDMS involves the addition of a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process. This "isotope spike" equilibrates with the native analyte.

During mass spectrometry analysis, the instrument measures the ratio of the native PAH to its deuterated counterpart. Since the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, any losses during extraction, cleanup, or derivatization affect both equally. This preserves the isotope ratio, enabling highly accurate and precise quantification that is less susceptible to matrix effects and procedural errors. This approach has been successfully used for the certification of reference materials containing PAHs at microgram per gram levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds, including PAHs. gov.bc.caresearchgate.net The use of deuterated internal standards such as this compound is integral to the development and validation of robust GC-MS methods. gov.bc.ca These standards are added to samples before extraction and analysis to compensate for variations in sample injection volume, instrument response, and analyte loss during sample preparation. researchgate.net

In GC-MS, the internal standard co-elutes with or elutes close to the target analytes. By monitoring specific ions for both the native PAHs and the deuterated standard, the relative response factor can be calculated, which is then used to quantify the analytes in the sample. europa.eu This is particularly crucial for trace-level analysis in complex matrices like sediments, where interferences are common. researchgate.net The use of deuterated standards can significantly improve the precision and accuracy of the method. gov.bc.ca However, care must be taken to avoid interferences that can arise from the fragmentation of the deuterated standard in the ion source of the mass spectrometer, which can be mitigated by using high-resolution instruments. rsc.org

Table 1: GC-MS Parameters for PAH Analysis

Parameter Setting Reference
GC System TRACE 1610 GC thermofisher.com
Mass Spectrometer TSQ 9610 triple quadrupole GC-MS/MS thermofisher.com
Ion Source Advanced Electron Ionization (AEI) thermofisher.com
Ion Source Temperature 280 °C thermofisher.com
Transfer Line Temperature 280 °C thermofisher.com
Acquisition Mode Timed Selected Reaction Monitoring (SRM) thermofisher.com
Internal Standards Deuterated PAHs thermofisher.com
Final Concentration of Internal Standards 0.010 µg/mL thermofisher.com

While GC-MS is a powerful tool, Liquid Chromatography-Mass Spectrometry (LC-MS) offers advantages for the analysis of less volatile and thermally labile PAHs. In LC-MS methods, this compound and other deuterated PAHs can also be employed as internal standards. The principle remains the same: the internal standard is added to the sample to account for variability in the analytical process.

LC-MS is particularly useful for analyzing a broad range of PAHs, including their alkylated and photo-oxidation products. sciex.com Different ionization techniques such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) can be used, with APCI often providing a good balance of sensitivity and robustness for PAH analysis. sciex.comtheanalyticalscientist.com The use of deuterated internal standards helps to compensate for matrix effects, which can be more pronounced in LC-ESI-MS. nih.gov

The use of this compound is a key component of advanced calibration strategies designed to enhance the accuracy of PAH analysis. nih.gov In a typical internal standard calibration, a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the deuterated internal standard are analyzed. mdpi.com A calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. mdpi.com

Applications in Source Apportionment and Environmental Fate Studies

Beyond quantitative analysis, deuterated PAH standards like this compound play a crucial role in understanding the environmental behavior of PAHs.

Deuterated PAHs are invaluable tools for tracing the transport and transformation of these pollutants in the environment. mdpi.comresearchgate.netpeerj.comcdc.gov By spiking environmental systems (e.g., soil columns, aquatic mesocosms) with a known amount of a deuterated PAH, researchers can track its movement and degradation over time.

These tracer studies provide critical data for environmental fate models. For instance, they can help determine the rates of key processes such as volatilization, sorption to soil and sediment particles, and biodegradation. cdc.gov The unique mass of the deuterated standard allows it to be distinguished from the background of native PAHs, enabling precise measurement of its fate. This information is essential for assessing the persistence and potential for long-range transport of PAHs in the environment. cdc.gov

Table 2: Common Deuterated PAHs Used in Environmental Studies

Compound Application Reference
Naphthalene-d8 Recovery Surrogate/Internal Standard mdpi.comaaqr.org
Acenaphthene-d10 Recovery Surrogate/Internal Standard mdpi.comaaqr.org
Phenanthrene-d10 Recovery Surrogate/Internal Standard mdpi.comaaqr.org
Chrysene-d12 Recovery Surrogate/Internal Standard mdpi.comaaqr.org
Perylene-d12 Recovery Surrogate/Internal Standard mdpi.comaaqr.org

Compound-Specific Isotope Analysis (CSIA) for Source Identification

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used in environmental forensics to determine the source of organic contaminants. itrcweb.orgox.ac.uk This method leverages the principle that the isotopic composition of a compound—the ratio of heavy to light stable isotopes—provides a unique "fingerprint" based on its origin and the processes it has undergone. thermofisher.comarxiv.org For polycyclic aromatic hydrocarbons (PAHs), which can originate from numerous natural and anthropogenic sources (e.g., petroleum spills, biomass burning, industrial combustion), CSIA can help differentiate between these sources by analyzing the isotopic ratios of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H). dartmouth.edumeasurlabs.com

In the context of CSIA for PAHs, isotopically labeled compounds such as this compound play a critical, albeit indirect, role. Rather than being the target of source identification itself, this deuterated standard is essential for ensuring the accuracy and reliability of the analytical measurements of its non-labeled counterpart, 1-Methylbenz[a]anthracene (B134943). nih.gov The isotopic signature of a contaminant is only useful for source apportionment if its concentration in a sample is quantified precisely. dartmouth.edu

This compound serves as an ideal internal standard in methods like isotope dilution mass spectrometry (IDMS) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov Because it is chemically almost identical to the native compound, it behaves similarly during complex extraction and clean-up procedures from environmental and biological matrices such as soil, sediment, water, and tissue. jfda-online.com However, due to the three deuterium (B1214612) atoms in its methyl group, it has a different molecular weight and is easily distinguished from the native analyte by the mass spectrometer. clearsynth.com By adding a known quantity of this compound to a sample before processing, analysts can accurately correct for any loss of the target analyte during the analytical procedure, leading to highly accurate quantification. nih.gov

Detailed research findings rely on this accurate quantification to build robust models for source apportionment. The combination of precise concentration data (enabled by the deuterated standard) and the measured stable isotope ratio (e.g., δ¹³C) of the native contaminant allows scientists to distinguish between sources that may have similar chemical profiles but different isotopic signatures. itrcweb.org For instance, PAHs from pyrogenic sources (combustion) are often isotopically different from those from petrogenic sources (crude oil). dartmouth.edu

The table below illustrates the distinct properties of the native analyte and its deuterated standard, which underpins its use in quantitative analysis.

Table 1: Comparison of Native 1-Methylbenz[a]anthracene and its Deuterated Standard This interactive table details the key properties distinguishing the target analyte from the internal standard used for its quantification.

Property 1-Methylbenz[a]anthracene (Analyte) This compound (Standard)
Chemical Formula C₁₉H₁₄ C₁₉H₁₁D₃
Molecular Weight ~242.31 g/mol ~245.33 g/mol
CAS Number 2498-77-3 sigmaaldrich.com 1794971-02-0 clearsynth.com

| Role in CSIA | Target compound for source identification | Internal standard for accurate quantification |

The subsequent table provides an example of the type of data generated in a source identification study. The precision of the concentration values for 1-Methylbenz[a]anthracene, which is critical for the interpretation, is made possible by the use of this compound as an internal standard.

Table 2: Illustrative Research Findings for PAH Source Apportionment This interactive table presents hypothetical data from a CSIA study to demonstrate how accurately quantified concentration and isotope ratios are used to identify pollution sources. The accuracy of the concentration data is directly attributable to the use of a deuterated internal standard like this compound.

Sample ID Matrix Concentration of 1-Methylbenz[a]anthracene (ng/g) δ¹³C Value (‰) Inferred Source
SS-01 River Sediment 15.2 -22.5 Pyrogenic (Vehicle Exhaust Runoff)
SS-02 River Sediment 89.7 -28.1 Petrogenic (Oil Seepage)
IW-01 Industrial Effluent 250.4 -23.1 Pyrogenic (Industrial Combustion)
BS-01 Background Soil 2.1 -27.5 Petrogenic (Natural Background)

Biochemical and Environmental Biotransformation Pathways of Methylbenz a Anthracenes: Mechanistic Insights from Deuterated Analogues

Enzymatic Metabolism in In Vitro Systems and Experimental Organisms

The biotransformation of methylbenz[a]anthracenes, a class of polycyclic aromatic hydrocarbons (PAHs), is a complex process mediated by a series of enzymatic reactions. The use of deuterated analogues, such as 1-Methylbenz[a]anthracene-d3, provides crucial mechanistic insights into these pathways. In vitro systems, utilizing components like liver microsomes, and experiments with various organisms have been instrumental in elucidating the roles of specific enzymes and the nature of the resulting metabolites.

Role of Cytochrome P450 Monooxygenases in PAH Oxidation

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a central role in the metabolism of a wide array of xenobiotics, including PAHs. wikipedia.org These enzymes are typically the first point of enzymatic attack on the PAH structure, initiating the oxidative processes that lead to more water-soluble and excretable compounds.

In the context of methylbenz[a]anthracenes, CYP enzymes catalyze the initial oxidation of the aromatic ring system and the methyl group. vulcanchem.com This process involves the introduction of an oxygen atom from molecular oxygen into the substrate, a reaction that often requires a protein partner to deliver electrons. wikipedia.org The specific isoforms of CYP enzymes involved, such as those in the CYP1A, CYP1B, and CYP2S1 families, can influence the regioselectivity of the oxidation, meaning they can target different positions on the PAH molecule. nih.govresearchgate.netpreprints.org For instance, studies with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that different CYP enzymes exhibit distinct regioselectivity in their metabolism. nih.gov The induction of certain CYP enzymes, for example by compounds like 3-methylcholanthrene, can significantly alter the metabolic profile of methylbenz[a]anthracenes. nih.govnih.gov

The oxidation of the aromatic ring by CYP enzymes leads to the formation of reactive epoxide intermediates. These epoxides are critical branch points in the metabolic pathway, as they can be further processed by other enzymes or can react with cellular macromolecules. The use of deuterated compounds like this compound, where the deuterium (B1214612) is placed on the methyl group, can help to distinguish between metabolism at the methyl group versus the aromatic ring, providing clearer insights into the initial sites of CYP-mediated oxidation. clearsynth.com

Contribution of Epoxide Hydrolases to Dihydrodiol Formation

Following the formation of arene oxides by cytochrome P450 enzymes, epoxide hydrolases (EH) play a crucial role in the metabolic pathway by catalyzing the hydrolysis of these reactive epoxides to form trans-dihydrodiols. vulcanchem.comcambridge.org This enzymatic hydration is a key detoxification step, as it converts the potentially toxic epoxides into less reactive dihydrodiols.

Microsomal epoxide hydrolase (mEH) is a key enzyme in this process and has been shown to be essential for the formation of dihydrodiol metabolites from various PAHs. researchgate.netwikigenes.org The inhibition of epoxide hydrolase, for example by compounds like 1,2-epoxy-3,3,3-trichloropropane, has been demonstrated to eliminate the formation of dihydrodiols from dimethylbenzanthracene, highlighting the enzyme's critical role. wikigenes.org

The stereochemistry of the resulting dihydrodiols is influenced by both the initial P450-catalyzed epoxidation and the subsequent action of epoxide hydrolase. nih.gov Studies on 12-methylbenz[a]anthracene have revealed that the hydration of epoxide enantiomers by epoxide hydrolase can be highly stereoselective, leading to the preferential formation of specific dihydrodiol enantiomers. nih.gov For example, optically pure 12-MBA 5S,6R-epoxide is predominantly hydrated at the C(6) position to form the 12-MBA trans-5,6-dihydrodiol with a high enantiomeric excess of the (5S,6S) form. nih.gov In contrast, the 5R,6S-epoxide is hydrated less selectively. nih.gov

Identification and Stereochemistry of Metabolites (e.g., Dihydrodiols, Phenols, Hydroxymethyl Derivatives)

The metabolism of methylbenz[a]anthracenes results in a variety of products, including dihydrodiols, phenols, and hydroxymethyl derivatives. nih.gov The specific metabolites formed and their stereochemistry are dependent on the structure of the parent PAH, the specific enzymes involved, and the organism or in vitro system used.

For instance, the metabolism of 7-methylbenz[a]anthracene (B135024) (7-MBA) by rat liver microsomes stereoselectively produces five major optically active dihydrodiols. nih.gov The absolute configurations of these dihydrodiols have been determined to be primarily 1R,2R-, 3R,4R-, and 10R,11R-. nih.gov Similarly, the metabolism of 12-methylbenz[a]anthracene (12-MBA) by rat liver microsomal preparations yields the K-region trans-5,6-dihydrodiol with a high predominance of the (5S,6S) enantiomer. nih.gov

Hydroxylation can also occur at the methyl group, leading to the formation of hydroxymethyl derivatives. vulcanchem.com In the case of 4-methylbenz[a]anthracene (B134977), the primary metabolic transformation is oxidation of the methyl group, which is then followed by secondary metabolism on the aromatic rings to form trans-dihydrodiols. vulcanchem.com The major metabolites identified include trans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthracene and trans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthracene. vulcanchem.com

Phenols are also common metabolites, formed either through the rearrangement of epoxides or by direct hydroxylation of the aromatic ring. nih.gov The metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) by rat liver nuclei and microsomes produces phenols at the 2, 3, and 4 positions. nih.gov

The stereochemistry of these metabolites is of significant interest. For example, the major enantiomers of the quasi-diaxial trans-5,6- and trans-8,9-dihydrodiol metabolites of 7-MBA have been determined to possess R,R absolute stereochemistry. nih.gov The use of techniques like circular dichroism spectroscopy is crucial for determining the absolute configuration of these chiral metabolites. nih.govnih.gov

Identified Metabolites of Methylbenz[a]anthracenes and their Stereochemistry
Parent CompoundMetaboliteStereochemistrySystemReference
7-Methylbenz[a]anthracene (7-MBA)trans-1,2-Dihydrodiol1R,2RRat liver microsomes nih.gov
7-Methylbenz[a]anthracene (7-MBA)trans-3,4-Dihydrodiol3R,4RRat liver microsomes nih.gov
7-Methylbenz[a]anthracene (7-MBA)trans-10,11-Dihydrodiol10R,11RRat liver microsomes nih.gov
12-Methylbenz[a]anthracene (12-MBA)trans-5,6-Dihydrodiol(5S,6S)/(5R,6R) ratio of 97:33-Methylcholanthrene-treated rat liver microsomes nih.gov
4-Methylbenz[a]anthracenetrans-8,9-dihydro-8,9-dihydroxy-4-hydroxymethylbenz[a]anthraceneS,SCunninghamella elegans vulcanchem.com
4-Methylbenz[a]anthracenetrans-10,11-dihydro-10,11-dihydroxy-4-hydroxymethylbenz[a]anthraceneS,SCunninghamella elegans vulcanchem.com

Kinetic Isotope Effects in Elucidating Rate-Limiting Steps of Biotransformation

Kinetic isotope effects (KIEs) are a powerful tool for investigating the mechanisms of chemical and biochemical reactions. baranlab.orgepfl.ch A KIE occurs when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. utdallas.edu This phenomenon is particularly useful for determining whether the breaking of a specific bond, such as a carbon-hydrogen (C-H) bond, is involved in the rate-determining step of a reaction. nih.gov

In the context of methylbenz[a]anthracene biotransformation, the use of deuterated analogs like this compound, where deuterium atoms replace hydrogen atoms on the methyl group, can provide significant insights. clearsynth.com If the oxidation of the methyl group is a rate-limiting step, a primary KIE (where kH/kD is significantly greater than 1) would be observed when comparing the metabolism of the deuterated and non-deuterated compounds. epfl.ch The magnitude of the KIE can provide information about the transition state of the reaction. baranlab.org

KIE studies can be performed using either intermolecular or intramolecular competition experiments. nih.gov In intermolecular experiments, a mixture of the deuterated and non-deuterated substrates is used, while in intramolecular experiments, the label is within the same molecule. nih.gov Both approaches can help to confirm that the formation of a reactive intermediate prior to bond cleavage is not the rate-determining step. nih.gov

Microbial Degradation of Methylbenz[a]anthracenes

Microorganisms, including bacteria and fungi, possess diverse enzymatic machinery capable of degrading a wide range of environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) like methylbenz[a]anthracenes. dntb.gov.uad-nb.info The study of these microbial metabolic pathways is crucial for understanding the environmental fate of these compounds and for developing bioremediation strategies.

Characterization of Microbial Metabolic Pathways

The microbial degradation of methylbenz[a]anthracenes often initiates with an oxidative attack on the molecule, catalyzed by either monooxygenases or dioxygenases. d-nb.infonih.gov This initial step introduces hydroxyl groups onto the aromatic ring system, increasing the water solubility of the compound and making it more amenable to further enzymatic degradation.

Fungi, such as Cunninghamella elegans, have been shown to metabolize various methylbenz[a]anthracenes. oup.com For instance, C. elegans metabolizes 4-methylbenz[a]anthracene primarily at the methyl group to form 4-hydroxymethylbenz[a]anthracene, which is then further oxidized on the aromatic ring to produce dihydrodiols. vulcanchem.com The stereochemistry of the metabolites produced by fungi can differ from that observed in mammalian systems. For example, the major enantiomers of 4-hydroxymethylbenz[a]anthracene trans-8,9-dihydrodiol and trans-10,11-dihydrodiol formed by C. elegans have S,S absolute stereochemistries, which is opposite to the R,R configuration predominantly formed by mammalian enzymes. vulcanchem.com

Bacteria, such as Mycobacterium vanbaalenii PYR-1, are also capable of degrading methylbenz[a]anthracenes. nih.govasm.org This bacterium utilizes both dioxygenase and monooxygenase (cytochrome P450) enzymes in its metabolic attack. nih.govasm.org The degradation of 7,12-dimethylbenz[a]anthracene (DMBA) by M. vanbaalenii PYR-1 involves initial oxidation at the C-5 and C-6 positions of the aromatic ring and on the C-7 methyl group. asm.org This leads to the formation of metabolites such as cis- and trans-5,6-dihydrodiols and 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). asm.org The formation of a cis-dihydrodiol is indicative of a dioxygenase-catalyzed reaction, a common pathway in bacterial PAH degradation. asm.orgasm.org

Identification of Microbial Biotransformation Products and Associated Enzyme Systems

The microbial biotransformation of polycyclic aromatic hydrocarbons (PAHs), including methylbenz[a]anthracenes, is a key process in their environmental fate. cdc.gov Microorganisms such as bacteria and fungi have developed enzymatic systems to metabolize these often recalcitrant compounds. medcraveonline.comnmb-journal.com The initial steps in the bacterial degradation of PAHs typically involve dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring to form cis-dihydrodiols. cdc.govpjoes.com In contrast, fungi, much like mammalian systems, utilize cytochrome P450 monooxygenases to produce arene oxides, which are then hydrated by epoxide hydrolases to form trans-dihydrodiols. cdc.gov

Studies on benz[a]anthracene and its methylated derivatives have shown that bacterial systems can attack the molecule at different positions. For instance, mutant strains of Beijerinckia sp. have been shown to produce three distinct diols from benz[a]anthracene through dioxygenation at the 1,2-, 8,9-, or 10,11-positions, with cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene being the major isomer. pjoes.com Similarly, Mycobacterium species are known for their ability to degrade a wide range of PAHs. Mycobacterium vanbaalenii PYR-1, for example, can extensively degrade high-molecular-weight PAHs like benzo[a]pyrene. nih.gov The degradation pathways often involve a series of oxidation and ring cleavage steps. For anthracene, Mycobacterium sp. strain PYR-1 was found to produce metabolites such as cis-1,2-dihydroxy-1,2-dihydroanthracene, 6,7-benzocoumarin, and 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, indicating both oxidation and ring fission. researchgate.net

Fungal metabolism of methylated benz[a]anthracenes has also been investigated. The fungus Cunninghamella elegans is a well-studied model for PAH metabolism and has been shown to metabolize 7,12-dimethylbenz[a]anthracene (DMBA) to a variety of products, including 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and its corresponding dihydrodiols. oup.com The formation of these metabolites suggests the involvement of both methyl group oxidation and aromatic ring hydroxylation, leading primarily to detoxification. oup.com An unidentified actinomycete, X-14881, was found to produce novel, complex metabolites from benz[a]anthracene, highlighting the diverse metabolic capabilities within microbial communities. nih.gov

The key enzyme systems involved in these transformations include:

Dioxygenases: Predominantly found in bacteria, these enzymes initiate the degradation process by adding two oxygen atoms to the aromatic nucleus. pjoes.com

Cytochrome P450 Monooxygenases: Common in fungi and mammals, these enzymes are responsible for the initial epoxidation of the aromatic ring. nih.govepa.gov

Epoxide Hydrolases: These enzymes catalyze the hydrolysis of the epoxide intermediates formed by monooxygenases to produce dihydrodiols. nih.gov

Dehydrogenases: These enzymes further oxidize dihydrodiols to dihydroxy compounds. researchgate.net

Ring-cleavage Dioxygenases: These enzymes are crucial for breaking open the aromatic rings, a key step in the mineralization of PAHs. researchgate.net

The use of deuterated analogues like this compound in these studies can provide mechanistic insights by helping to trace the metabolic fate of the molecule and identify the specific sites of enzymatic attack.

Table 1: Examples of Microbial Biotransformation of Benz[a]anthracene and Related Compounds

MicroorganismSubstrateMajor MetabolitesKey Enzyme Type
Beijerinckia sp. B836Benz[a]anthracenecis-1,2-dihydroxy-1,2-dihydrobenz[a]anthraceneDioxygenase
Mycobacterium sp. strain PYR-1Anthracenecis-1,2-dihydroxy-1,2-dihydroanthracene, 6,7-benzocoumarinDioxygenase, Ring-cleavage enzymes
Cunninghamella elegans7,12-Dimethylbenz[a]anthracene7-hydroxymethyl-12-methylbenz[a]anthracene, various dihydrodiolsCytochrome P450 Monooxygenase
Unidentified Actinomycete X-14881Benz[a]anthraceneComplex hydroxylated and methoxylated derivativesNot specified

Adduct Formation Mechanisms in Experimental Systems

The carcinogenicity of many PAHs is linked to their metabolic activation to reactive electrophilic intermediates that can bind covalently to cellular macromolecules like DNA, forming adducts. mdpi.com The study of these adducts is crucial for understanding the mechanisms of chemical carcinogenesis.

Investigation of DNA Adduct Structures and Formation Pathways in In Vitro Models

In vitro models using calf thymus DNA are instrumental in identifying the specific DNA adducts formed from PAH metabolites. For methylbenz[a]anthracenes, metabolic activation typically leads to the formation of diol epoxides, which are highly reactive electrophiles. oup.com

Research on 7-methylbenz[a]anthracene (7-MBA) has shown that its bay-region diol epoxides, both the anti- and syn-isomers (7-MBADEs), react with DNA. researchgate.net In vitro reactions of these diol epoxides with calf thymus DNA or individual deoxyribonucleosides have demonstrated that they form adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). oup.com However, a preference for reaction with dGuo has been observed for the anti-7-MBADE. oup.com HPLC analysis of DNA from mouse epidermis treated with 7-MBA revealed multiple DNA adduct peaks, with the major ones co-eluting with markers formed from the reaction of both anti- and syn-7-MBADEs with DNA. researchgate.net

Similarly, studies with the highly potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) have identified adducts resulting from the reaction of its bay-region diol epoxide. nih.gov Another type of adduct observed originates from a metabolite where one of the methyl groups is hydroxylated, 7-hydroxymethyl-12-methylbenz[a]anthracene, which is then further metabolized to a diol epoxide. nih.gov The analysis of these adducts is often performed using sensitive techniques like ³²P-postlabeling coupled with thin-layer chromatography (TLC) or HPLC. mdpi.comoup.com

The use of deuterated compounds such as this compound in these in vitro systems can aid in the mass spectrometric identification of adduct structures, confirming the covalent binding of the hydrocarbon backbone to the DNA base.

Table 2: DNA Adducts Identified from In Vitro Reactions of Methylbenz[a]anthracene Derivatives

Parent CompoundReactive IntermediateDNA Base AdductedAnalytical Method
7-Methylbenz[a]anthracene (7-MBA)anti-7-MBADEDeoxyguanosine (major), Deoxyadenosine³²P-postlabeling, HPLC, TLC
7-Methylbenz[a]anthracene (7-MBA)syn-7-MBADEDeoxyguanosine, Deoxyadenosine³²P-postlabeling, HPLC, TLC
7,12-Dimethylbenz[a]anthracene (DMBA)Bay-region diol epoxideNot specified in detailChromatographic analysis
7,12-Dimethylbenz[a]anthracene (DMBA)Diol epoxide of 7-hydroxymethyl-12-methylbenz[a]anthraceneNot specified in detailChromatographic analysis

Elucidation of Reactive Metabolites and Electrophilic Intermediates

The formation of DNA adducts is preceded by the metabolic generation of reactive electrophiles. For methylbenz[a]anthracenes, the primary pathway to these ultimate carcinogens involves the cytochrome P450-containing mixed-function oxidase (MFO) system and epoxide hydrolase. epa.gov

The "bay-region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered bay region of the molecule are particularly carcinogenic. This holds true for benz[a]anthracene and its methylated derivatives. The metabolic sequence is as follows:

Epoxidation: A cytochrome P450 enzyme introduces an epoxide on a non-bay-region double bond. epa.gov

Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol. epa.gov

Second Epoxidation: A second epoxidation, again catalyzed by a cytochrome P450 enzyme, occurs on a double bond adjacent to the bay region, forming a diol epoxide. epa.gov

This diol epoxide is the ultimate electrophilic metabolite that reacts with nucleophilic sites on DNA bases. For 7-MBA, the key reactive intermediates are the bay-region anti- and syn-diol-epoxides (7-MBADEs). oup.comresearchgate.net The methyl group's position influences the electronic properties and reactivity of the resulting diol epoxide, which in turn affects the compound's carcinogenic potency. epa.gov The formation of these reactive metabolites is a critical step, as their ability to form covalent DNA adducts is considered a necessary event for the initiation of cancer. nih.gov

The use of deuterated analogues like this compound is invaluable for metabolic studies. By using mass spectrometry, researchers can track the incorporation of deuterium into various metabolites, helping to elucidate the complex pathways leading to the formation of these reactive electrophilic intermediates.

Molecular Interaction Studies and Mechanistic Research Utilizing 1 Methylbenz a Anthracene D3 As a Probe

Probing Aryl Hydrocarbon Receptor (AhR) Activation Mechanisms

Methylated benz[a]anthracenes are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes, such as those in the Cytochrome P450 superfamily. The activation of AhR is a key event in the toxic effects of many PAHs. In research, 1-Methylbenz[a]anthracene-d3 would serve as a valuable tool to trace the binding of the parent compound to AhR and to quantify its uptake and distribution within cells and tissues, distinguishing it from endogenous molecules or other experimental compounds.

Alkylation of benz[a]anthracene has been shown to affect its potency for AhR activation in a position-dependent manner. Studies on various alkylated benz[a]anthracenes in zebrafish have demonstrated that these compounds can induce dose-dependent toxicity characteristic of AhR2 activation.

Elucidating Molecular Mechanisms of Biochemical Reactions

The metabolism of methylbenz[a]anthracenes is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 enzymes. These reactions typically involve the formation of various hydroxylated and dihydroxylated metabolites. For instance, the metabolism of 7- and 12-methylbenz[a]anthracene by rat liver homogenates results in the formation of hydroxymethyl derivatives and dihydrodiols.

The use of a deuterated compound like this compound would be instrumental in metabolic studies. The deuterium (B1214612) label allows for the precise tracking and quantification of the compound and its metabolites using mass spectrometry. This would enable researchers to delineate the specific metabolic pathways, identify the resulting metabolites, and determine the kinetics of these biochemical reactions without interference from the non-labeled compound.

Assessment of Peroxidative Mechanisms in Cellular Systems (focus on molecular events)

Some polycyclic aromatic hydrocarbons are known to induce oxidative stress and lipid peroxidation, contributing to their cytotoxic and carcinogenic effects. For example, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and its metabolites have been shown to cause peroxidative damage in cultured rat adrenal cells. This toxicity is believed to be mediated by the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide, potentially through the action of steroid hydroxylases for which the PAHs act as pseudosubstrates.

In this context, this compound could be used to investigate whether the parent compound participates in or influences peroxidative processes at the molecular level. By tracing the labeled compound and its metabolic products in cellular systems, researchers could explore its role in the generation of ROS and the subsequent damage to cellular components like lipids, proteins, and DNA.

Computational and Theoretical Chemistry Approaches for Understanding Methylbenz a Anthracenes and Deuterated Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules like 1-Methylbenz[a]anthracene (B134943) and its deuterated analogues. nih.gov These methods, rooted in wavefunction theory (WFT) and density-functional theory (DFT), provide a systematic way to approximate the exact solution of the many-electron Schrödinger equation. cecam.org This allows for the prediction of various molecular properties and reaction pathways. nih.gov

One key application of these calculations is in understanding the relationship between a molecule's structure and its carcinogenic activity. For methyl derivatives of benz[a]anthracene, correlations have been found between their carcinogenic potential and indices of their electronic structure, which represent reactivity and lipophilicity. nih.gov For instance, the energies of the highest occupied molecular orbital (HOMO) can indicate the ease of forming radical cations, a crucial step in the metabolic activation of these compounds. nih.gov

Theoretical calculations can also elucidate the impact of methyl group substitution on the reactivity of the parent polycyclic aromatic hydrocarbon (PAH). The position of the methyl group can significantly influence the molecule's biological effect. For example, in methylanthracene, isomers with the methyl group at the 1 or 9 position show inhibitory effects on gap junctional intercellular communication, a process relevant to tumor promotion. researchgate.net

Furthermore, quantum chemical calculations can be used to predict the outcomes of chemical reactions. nih.gov By calculating the energy barriers of different reaction pathways, researchers can determine the most likely products. nih.gov For example, DFT calculations have been used to investigate the reductive elimination of benzotrifluoride (B45747) from palladium complexes, revealing that the choice of phosphine (B1218219) ligand significantly affects the reaction's energy barrier. nih.gov

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-Nitrobenzo[e]pyrene-6.45-2.783.67
3-Nitrobenzo[e]pyrene-6.51-2.853.66
1-Nitrobenzo[a]pyrene-6.12-2.873.25
3-Nitrobenzo[a]pyrene-6.15-2.853.30
6-Nitrobenzo[a]pyrene-6.31-2.813.50
1-Nitropyrene-6.58-2.893.69
2-Nitropyrene-6.69-2.783.91
4-Nitropyrene-6.58-2.893.69
This data is for illustrative purposes and is based on calculations for nitro-PAHs, as specific data for 1-Methylbenz[a]anthracene-d3 was not available in the search results. The HOMO-LUMO gap is an indicator of chemical reactivity. mdpi.com

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.ch This technique is particularly valuable for understanding the dynamic interactions between a ligand, such as this compound, and its biological receptor. uzh.chnih.gov By simulating these interactions, researchers can gain insights into the mechanisms of binding, the stability of the ligand-receptor complex, and the conformational changes that occur during this process. nih.govbenthamscience.com

MD simulations can reveal the specific interactions that stabilize the binding of a ligand within a receptor's binding pocket. These interactions can include hydrogen bonds and hydrophobic van der Waals forces with aromatic side chains of the receptor's amino acids. nih.gov For instance, in a study of the retinol (B82714) binding protein, the primary attraction for the ligand came from the phenyl side-chains within the hydrophobic receptor site. nih.gov The simulations can also identify the key amino acid residues that contribute most significantly to the interaction energy. nih.gov

The flexibility of both the ligand and the receptor is a crucial aspect of their interaction, and MD simulations are well-suited to capture these dynamics. benthamscience.com The binding process can involve conformational changes in both the ligand and the protein. nih.gov These simulations can track changes in the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues to quantify these movements. researchgate.net

Furthermore, MD simulations can be used to estimate ligand binding energies and to understand the kinetics of ligand dissociation. nih.govbenthamscience.com By applying external forces in what are known as steered molecular dynamics simulations, researchers can simulate the process of a ligand unbinding from its receptor and determine the forces required for this process. nih.gov

The following table illustrates the types of data that can be generated from MD simulations to characterize ligand-receptor interactions.

Simulation MetricDescriptionExample Application
Number of Hydrogen Bonds Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. researchgate.netAssessing the stability of the ligand in the binding pocket.
RMSD of Ligand Measures the average deviation of the ligand's atoms from a reference structure, indicating its conformational stability. researchgate.netDetermining if the ligand maintains a stable conformation when bound.
RMSF of Receptor Residues Shows the fluctuation of each amino acid residue in the protein, highlighting flexible regions that may be involved in binding. researchgate.netIdentifying "sensor loops" near the binding cavity entrance. nih.gov
Interaction Energies Calculates the Coulombic and Lennard-Jones energies between the ligand and receptor, quantifying the strength of their interaction. researchgate.netEstimating the overall binding affinity.

Prediction and Interpretation of Isotope Effects on Reaction Kinetics and Thermodynamics

The substitution of an atom with its isotope, such as replacing hydrogen with deuterium (B1214612) in 1-Methylbenz[a]anthracene to create its -d3 analogue, can lead to measurable changes in reaction rates and equilibrium constants. libretexts.orgiupac.org This phenomenon, known as the kinetic isotope effect (KIE) for reaction rates and the thermodynamic or equilibrium isotope effect (EIE) for equilibria, provides valuable insights into reaction mechanisms and transition states. libretexts.orgcolumbia.edu

The underlying principle of isotope effects is that the difference in mass between isotopes affects the vibrational frequencies of chemical bonds. libretexts.org A bond to a heavier isotope, like a C-D bond, has a lower vibrational frequency and a higher bond dissociation energy compared to a C-H bond. libretexts.org This difference in zero-point energy is a primary contributor to isotope effects. iupac.org

Kinetic Isotope Effects (KIEs)

The KIE is the ratio of the reaction rate for the lighter isotope to that of the heavier isotope (kH/kD). libretexts.org

Primary KIEs: Occur when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org A normal primary KIE (kH/kD > 1) is typically observed because the C-H bond is weaker and breaks more easily than the C-D bond. columbia.edu

Secondary KIEs: Involve isotopic substitution at a position not directly involved in bond breaking or formation. libretexts.org These effects are generally smaller than primary KIEs.

Inverse KIEs (kH/kD < 1) can also occur, often due to an inverse equilibrium isotope effect in a pre-equilibrium step or the formation of a more constrained transition state. researchgate.net

Thermodynamic Isotope Effects (EIEs)

The EIE is the ratio of the equilibrium constant for the reaction with the light isotope to that with the heavy isotope (KH/KD). iupac.org These effects arise from the influence of isotopic mass on the nuclear motions of reactants and products, primarily affecting vibrational partition functions. iupac.org Deuterium tends to concentrate in the state where it is more strongly bound, which corresponds to the molecule with the higher vibrational frequency. columbia.edu EIEs can be either normal (KH/KD > 1) or inverse (KH/KD < 1). columbia.edu

Theoretical calculations can be used to predict KIEs and EIEs for proposed reaction mechanisms. By comparing these calculated values with experimental data, researchers can validate or refute potential transition state models. researchgate.net

The table below summarizes key concepts related to isotope effects.

Isotope Effect TypeDescriptionTypical Value (for H/D)Mechanistic Insight
Primary Kinetic Isotope Effect (KIE) Isotopic substitution at the bond being broken/formed in the rate-limiting step. libretexts.orgNormal: kH/kD > 1 columbia.eduIndicates that the C-H(D) bond is breaking in the transition state.
Secondary Kinetic Isotope Effect (KIE) Isotopic substitution at a position adjacent to the reacting bond. libretexts.orgVaries, but generally smaller than primary KIEs.Provides information about changes in hybridization at the substituted carbon.
Thermodynamic (Equilibrium) Isotope Effect (EIE) The effect of isotopic substitution on an equilibrium constant. iupac.orgCan be normal (>1) or inverse (<1). columbia.eduReflects the preference of the heavier isotope for the more stable (more strongly bound) position.

Future Directions and Methodological Advancements in 1 Methylbenz a Anthracene D3 Research

Development of Novel and Efficient Deuteration Strategies for Complex Methylated PAHs

The synthesis of isotopically labeled compounds like 1-Methylbenz[a]anthracene-d3 is foundational to all subsequent research applications. Future progress hinges on the development of more efficient, selective, and cost-effective deuteration methods.

Current research is moving beyond classical approaches towards more sophisticated strategies for site-selective trideuteromethylation. These novel methods are crucial for creating complex deuterated PAHs with high isotopic purity. Key areas of advancement include:

Catalytic C-H Activation: Direct activation and deuteration of C-H bonds on the methyl group using transition-metal catalysts offer a more atom-economical and efficient route compared to multi-step classical syntheses.

Supercritical Fluids: The use of supercritical fluids, such as deuterated methanol (B129727) (CD3OD) under supercritical conditions, presents a novel medium for methylation and deuteration reactions, potentially improving reaction rates and selectivity.

Modular Synthesis Approaches: Strategies that allow for the late-stage introduction of a trideuteromethyl (-CD3) group onto a pre-formed PAH backbone are highly desirable. This allows for the rapid generation of a variety of deuterated methylated PAHs from common precursors.

These advanced synthetic strategies promise to make complex labeled compounds like this compound more accessible to the scientific community, thereby facilitating a broader range of research applications.

Integration of Advanced hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity

Accurate detection and quantification are paramount in PAH research. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for analyzing 1-Methylbenz[a]anthracene (B134943), the complexity of environmental and biological samples necessitates more advanced analytical firepower.

The future of PAH analysis lies in the expanded use of hyphenated techniques, which couple the separation power of chromatography with the specificity of advanced detection methods. This compound is critical to the success of these methods, particularly for isotope dilution mass spectrometry, which provides the highest level of accuracy and precision by correcting for analyte loss during sample preparation and analysis.

Future advancements will focus on:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): This technique offers a massive increase in separation power, allowing for the resolution of complex PAH isomer mixtures found in environmental samples like tea or soil. The time-of-flight mass spectrometer (TOFMS) provides high-speed, full-spectrum acquisition, which is essential for identifying and quantifying trace-level components.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Coupling HPLC with Orbitrap or FT-ICR mass spectrometers provides exceptional mass accuracy and resolution. This allows for the confident identification of metabolites and adducts in complex biological matrices and can help distinguish between isobaric interferences.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC offers a "green" alternative to normal-phase HPLC and can provide unique selectivity for PAH isomers, reducing analysis time and solvent consumption.

Table 1: Advanced Analytical Techniques for this compound Analysis

Technique Separation Principle Detection Method Key Advantages
GCxGC-TOFMS Comprehensive 2D Gas Chromatography Time-of-Flight Mass Spectrometry Unparalleled peak capacity for complex isomer separation; High-speed full-scan sensitivity.
HPLC-HRMS High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (e.g., Orbitrap) High mass accuracy for confident metabolite identification; Excellent sensitivity in biological matrices.

| HPLC-FLD | High-Performance Liquid Chromatography | Fluorescence Detection | High selectivity and sensitivity for fluorescent PAHs; Cost-effective for targeted analysis. |

Expanding the Application of Deuterated Probes in In Vitro and Ex Vivo Mechanistic Investigations

Deuterated standards like this compound are crucial for elucidating the mechanisms of PAH toxicity and metabolism. In vitro (cell-based) and ex vivo (tissue-based) studies provide a controlled environment to probe these biological interactions.

Future research will see an expanded use of these deuterated probes to:

**Define

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 1-Methylbenz[a]anthracene-d3, and how do isotopic labeling techniques affect its purity?

  • Methodology : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) via catalytic deuteration or solvent-exchange methods. For example, K-region oxides and imines of methyl-substituted benz[a]anthracenes are synthesized using palladium catalysts under controlled deuterium gas environments . Purity is validated via GC/MS with deuterium incorporation confirmed by isotopic mass shifts (>99% purity required for environmental tracer studies) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • Methodology : Use gas chromatography-mass spectrometry (GC/MS) with electron impact ionization for high sensitivity. Deuterated analogs act as internal standards to correct for matrix effects. For example, NIST-recommended protocols employ SE-52 capillary columns and He carrier gas, with retention indices calibrated against non-deuterated PAHs . IR spectroscopy (1% CCl₄ or CS₂ solutions) can further confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA 29 CFR 1910.1020 for exposure monitoring and medical record access. Use Class I, Type B biological safety hoods for handling, and HEPA-filtered vacuums for cleanup to minimize airborne particulates . Contaminated clothing must be laundered on-site using NIOSH Control Banding guidelines .

Q. How does this compound interact with environmental matrices, and what are its ecotoxicological implications?

  • Methodology : Assess soil/water partitioning using OECD Guideline 121. PAHs like benz[a]anthracene derivatives exhibit log Kow values >5, indicating high bioaccumulation potential. Marine sediment quality guidelines recommend thresholds <74.8 µg/kg dry weight to avoid ecological risks .

Advanced Research Questions

Q. How can contradictory data on the carcinogenicity of this compound metabolites be resolved?

  • Methodology : Discrepancies arise from metabolic activation pathways (e.g., dihydrodiol-epoxide formation) varying across species. Use in vitro models (e.g., human hepatocyte CYP1A1/1B1 assays) alongside deuterium kinetic isotope effect (KIE) studies to quantify metabolic rate differences. For example, 3-Hydroxybenzo[a]anthracene (a metabolite) shows cancer associations in cohort studies with urinary biomarkers (AUC >0.85 in PLS-DA models) .

Q. What experimental designs mitigate isotopic exchange or degradation during long-term stability studies of this compound?

  • Methodology : Store solutions in toluene at -20°C under argon to prevent deuterium loss. Accelerated stability testing (40°C/75% RH for 6 months) with LC-HRMS monitoring can detect <2% isotopic scrambling. Reference standards (e.g., 10-Methylbenz[a]anthracene-d8) validate method robustness .

Q. How do computational models predict the thermodynamic properties of this compound, and how do they align with empirical data?

  • Methodology : Use COSMO-RS or DFT calculations to estimate enthalpy of vaporization (ΔvapH). Experimental values for analogs (e.g., 21.2 kcal/mol at 398 K via GC ) show <5% deviation from predicted values. Adjust for deuterium’s mass effect using reduced isotopic partition function ratios (RPFRs) .

Q. What advanced biomarkers or omics approaches are suitable for tracking this compound exposure in vivo?

  • Methodology : Combine untargeted metabolomics (LC-QTOF-MS) with microbiota sequencing (16S rRNA) to identify exposure biomarkers. For example, 3-Hydroxybenzo[a]anthracene correlates with gut microbial β-diversity shifts (ANOVA p<0.01) and urinary glucuronide conjugates (VIP scores >1.5 in PLS-DA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.